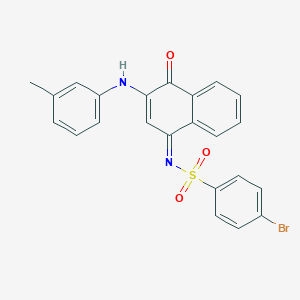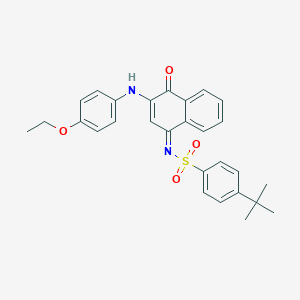![molecular formula C25H25NO3S B281554 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX) enzyme. This enzyme is overexpressed in various types of cancer cells and plays a crucial role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer properties, 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of carbonic anhydrase II (CA II), an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to the reduction of intraocular pressure, making this compound a potential treatment for glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in lab experiments is its potent anticancer properties. This compound has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can cause toxicity in normal cells as well, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions in which research on 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide can be taken. One of the directions is the development of more potent and selective inhibitors of carbonic anhydrase IX. This can lead to the development of more effective anticancer drugs with fewer side effects. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as glaucoma and osteoporosis. Overall, the potential applications of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in medicine make it a promising compound for further research.
Synthesemethoden
The synthesis of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves the reaction of 8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-carboxylic acid with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been studied for its potential applications in the field of medicine. Specifically, it has been investigated for its anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C25H25NO3S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
4-ethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H25NO3S/c1-3-17-9-11-18(12-10-17)30(27,28)26-23-15-22-21-14-16(2)8-13-24(21)29-25(22)20-7-5-4-6-19(20)23/h4-7,9-12,15-16,26H,3,8,13-14H2,1-2H3 |
InChI-Schlüssel |
VKSBQZKSEOUWFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)



![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)

